Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride
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Overview
Description
Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring, potentially forming new functional groups.
Reduction: Reduction reactions can alter the amino group, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound’s structural similarity to biologically active molecules makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions involving imidazole-containing enzymes.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can alter metabolic pathways, enzyme functions, and cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
Uniqueness
Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise interactions with biological targets are required .
Properties
IUPAC Name |
methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUMMLYQYGCANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)OC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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